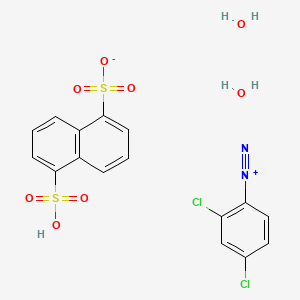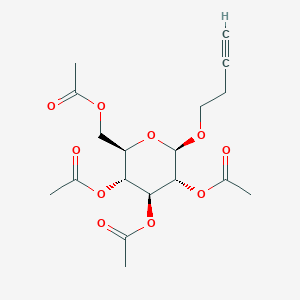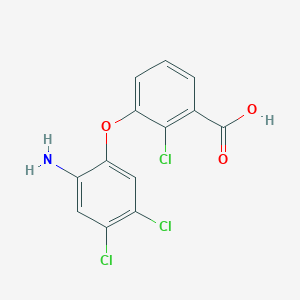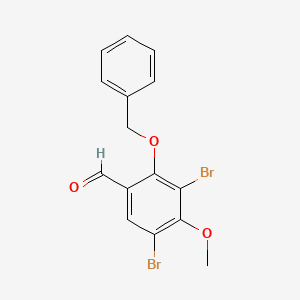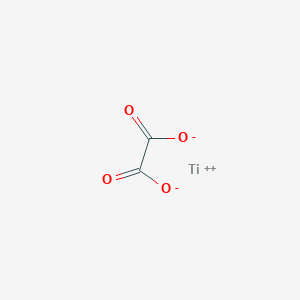![molecular formula C9H5ClF3N3O2S B12339593 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a triazolopyridine ring, which is further linked to a thioacetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science .
準備方法
The synthesis of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves multiple steps. One common synthetic route includes the following steps :
Formation of the triazolopyridine core: This step involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures to form the triazolopyridine core.
Introduction of the trifluoromethyl group: The triazolopyridine core is then reacted with trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid to introduce the trifluoromethyl group.
Formation of the thioacetic acid moiety: The final step involves the reaction of the intermediate compound with thioacetic acid under specific conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
科学的研究の応用
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid has several scientific research applications, including :
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
Biological Research: It is used in the study of cell cycle regulation and apoptosis, providing insights into the mechanisms of cancer cell growth and death.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid involves its interaction with specific molecular targets, particularly kinases such as c-Met and VEGFR-2 . By inhibiting these kinases, the compound interferes with signaling pathways that regulate cell proliferation, migration, and survival. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis. Molecular docking studies have shown that the compound binds to the active sites of these kinases, blocking their activity and downstream signaling pathways .
類似化合物との比較
2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid can be compared with other triazolopyridine derivatives, such as :
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound also contains a trifluoromethyl group and a triazolopyridine core but differs in the presence of a dihydro-pyrazine ring.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar in structure but lacks the thioacetic acid moiety, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
特性
分子式 |
C9H5ClF3N3O2S |
|---|---|
分子量 |
311.67 g/mol |
IUPAC名 |
2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18) |
InChIキー |
PJGXBXGCPHCVLZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



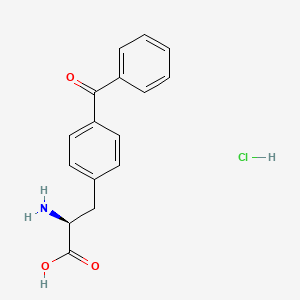
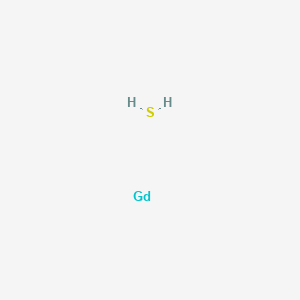
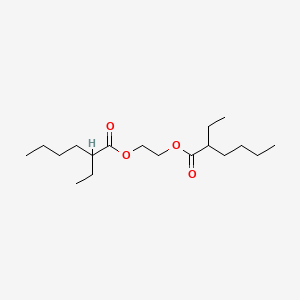

![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
